molecular formula C20H23NO9 B164585 N-(3,4,5-Trimethoxybenzoyloxy)-3,4,5-trimethoxybenzamide CAS No. 132771-69-8

N-(3,4,5-Trimethoxybenzoyloxy)-3,4,5-trimethoxybenzamide

Cat. No. B164585
M. Wt: 421.4 g/mol
InChI Key: ZLGQHPLOIPARBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4,5-Trimethoxybenzoyloxy)-3,4,5-trimethoxybenzamide, also known as TMA-2, is a psychedelic drug that belongs to the amphetamine class of drugs. It was first synthesized by Alexander Shulgin in 1962 and has been used in scientific research to study its mechanism of action and physiological effects.

Mechanism Of Action

N-(3,4,5-Trimethoxybenzoyloxy)-3,4,5-trimethoxybenzamide acts as a partial agonist at the 5-HT2A receptor, which leads to an increase in serotonin levels in the brain. This increase in serotonin levels is thought to be responsible for the hallucinogenic effects of N-(3,4,5-Trimethoxybenzoyloxy)-3,4,5-trimethoxybenzamide. The exact mechanism of action is not fully understood, but it is believed to involve the activation of the prefrontal cortex and other areas of the brain involved in perception and cognition.

Biochemical And Physiological Effects

N-(3,4,5-Trimethoxybenzoyloxy)-3,4,5-trimethoxybenzamide has been shown to have a variety of biochemical and physiological effects. It has been found to increase heart rate and blood pressure, as well as cause pupil dilation and muscle tension. It has also been shown to increase levels of the neurotransmitter dopamine, which is involved in the regulation of mood and motivation.

Advantages And Limitations For Lab Experiments

N-(3,4,5-Trimethoxybenzoyloxy)-3,4,5-trimethoxybenzamide has several advantages for use in lab experiments. It is relatively stable and can be stored for long periods of time without degradation. It is also relatively easy to synthesize and purify. However, N-(3,4,5-Trimethoxybenzoyloxy)-3,4,5-trimethoxybenzamide is a controlled substance in many countries and can only be used in lab experiments with the appropriate permits and licenses.

Future Directions

There are several potential future directions for research on N-(3,4,5-Trimethoxybenzoyloxy)-3,4,5-trimethoxybenzamide. One area of interest is the potential therapeutic applications of N-(3,4,5-Trimethoxybenzoyloxy)-3,4,5-trimethoxybenzamide for the treatment of depression, anxiety, and other mental health disorders. Another area of interest is the potential use of N-(3,4,5-Trimethoxybenzoyloxy)-3,4,5-trimethoxybenzamide as a tool for studying the neurobiology of perception and cognition. Finally, there is potential for the development of new drugs based on the structure of N-(3,4,5-Trimethoxybenzoyloxy)-3,4,5-trimethoxybenzamide that could have improved therapeutic efficacy and fewer side effects.

Synthesis Methods

The synthesis of N-(3,4,5-Trimethoxybenzoyloxy)-3,4,5-trimethoxybenzamide involves the reaction between 3,4,5-trimethoxybenzoyl chloride and 3,4,5-trimethoxyaniline in the presence of anhydrous aluminum chloride. The resulting product is then purified through recrystallization to obtain N-(3,4,5-Trimethoxybenzoyloxy)-3,4,5-trimethoxybenzamide in its pure form.

Scientific Research Applications

N-(3,4,5-Trimethoxybenzoyloxy)-3,4,5-trimethoxybenzamide has been used in scientific research to study its effects on the central nervous system. It has been found to act as a serotonin receptor agonist, specifically at the 5-HT2A receptor. This receptor is known to be involved in the regulation of mood, perception, and cognition. N-(3,4,5-Trimethoxybenzoyloxy)-3,4,5-trimethoxybenzamide has also been shown to have hallucinogenic effects similar to other psychedelic drugs such as LSD and psilocybin.

properties

CAS RN

132771-69-8

Product Name

N-(3,4,5-Trimethoxybenzoyloxy)-3,4,5-trimethoxybenzamide

Molecular Formula

C20H23NO9

Molecular Weight

421.4 g/mol

IUPAC Name

[(3,4,5-trimethoxybenzoyl)amino] 3,4,5-trimethoxybenzoate

InChI

InChI=1S/C20H23NO9/c1-24-13-7-11(8-14(25-2)17(13)28-5)19(22)21-30-20(23)12-9-15(26-3)18(29-6)16(10-12)27-4/h7-10H,1-6H3,(H,21,22)

InChI Key

ZLGQHPLOIPARBS-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NOC(=O)C2=CC(=C(C(=C2)OC)OC)OC

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NOC(=O)C2=CC(=C(C(=C2)OC)OC)OC

Other CAS RN

132771-69-8

synonyms

N-(3,4,5-trimethoxybenzoyloxy)-3,4,5-trimethoxybenzamide
NTMB

Origin of Product

United States

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